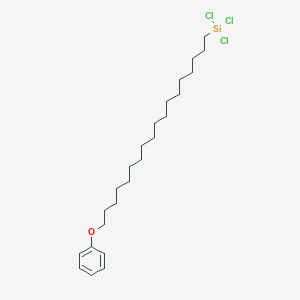

Silane, trichloro(18-phenoxyoctadecyl)-

Description

Overview of Organosilane Chemistry for Surface Engineering

Organosilanes are compounds that feature at least one stable silicon-carbon bond. zmsilane.com Their utility in surface engineering stems from a dual-reactivity design. The general structure can be represented as R-Si-X₃, where 'R' is an organofunctional group that provides specific surface properties (e.g., hydrophobicity, reactivity), and 'X' is a hydrolyzable group, such as a chloro or alkoxy group.

The primary mechanism of surface modification involves a two-step process: hydrolysis and condensation. zmsilane.comul.com First, the hydrolyzable groups (e.g., -Cl in trichlorosilanes) react with trace amounts of water to form reactive silanol (B1196071) intermediates (-Si-OH). russoindustrial.ru These silanols can then undergo condensation in two ways: they can react with other silanols to form a stable, cross-linked polysiloxane network (Si-O-Si), and they can form strong covalent bonds with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silicon wafers, or metal oxides (M-O-Si). russoindustrial.ru This process results in the formation of a durable, covalently bonded thin film, known as a self-assembled monolayer (SAM), which effectively transfers the properties of the organofunctional 'R' group to the substrate's surface. dakenchem.com

Significance of Trichlorosilane (B8805176) Derivatives in Interface Science

Among the various types of organosilanes, trichlorosilane derivatives (R-SiCl₃) are particularly significant in interface science for their high reactivity. The silicon-chlorine bond is highly susceptible to hydrolysis, which facilitates a rapid and efficient reaction to form the anchoring silanol groups. wikipedia.org This high reactivity ensures the formation of densely packed and well-ordered self-assembled monolayers on hydroxylated surfaces.

The robust Si-O-Si and Si-O-substrate bonds that form after condensation provide exceptional thermal and chemical stability to the modified surface. First-principles calculations have shown that trichlorosilanes like SiHCl₃ can strongly adsorb onto silicon surfaces and may undergo dissociative chemisorption, where the molecule breaks apart to form strong chemical bonds with the surface atoms. acs.orgnih.gov This strong interaction is fundamental to creating stable interfaces, which is critical for the performance of microelectronics, sensors, and nanotechnology devices where the precise control of surface energy and chemistry is paramount. wikipedia.org

Contextualization of Long-Chain Alkyltrichlorosilanes with Aromatic Moieties

Long-chain alkyltrichlorosilanes, such as the well-studied octadecyltrichlorosilane (B89594) (OTS), are renowned for their ability to form highly ordered, hydrophobic SAMs. wikipedia.orgrsc.orgnih.gov The long alkyl chains (typically 16 carbons or more) self-organize through van der Waals interactions, creating a dense, crystalline-like monolayer that effectively passivates the underlying surface. rsc.orgresearchgate.net

The introduction of an aromatic moiety, such as a phenoxy group, at the terminus of the long alkyl chain adds another layer of functionality. The compound "Silane, trichloro(18-phenoxyoctadecyl)-" is a prime example of this molecular architecture. Aromatic groups can introduce specific electronic properties and allow for π-π stacking interactions, which can influence the packing and orientation of the molecules within the monolayer. nih.gov This terminal functionalization can be used to modify surface energy, lubricity, and biocompatibility, or to serve as an anchor point for the subsequent attachment of other molecules, such as biomolecules or conductive polymers. researchgate.net The combination of a long alkyl spacer, which ensures the formation of an ordered layer, with a functional aromatic group makes these compounds highly valuable for creating complex, multifunctional surfaces for advanced material applications. mdpi.com

Properties

IUPAC Name |

trichloro(18-phenoxyoctadecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41Cl3OSi/c25-29(26,27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-28-24-20-16-15-17-21-24/h15-17,20-21H,1-14,18-19,22-23H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWFGQVVWZXHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593982 | |

| Record name | Trichloro(18-phenoxyoctadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808165-09-5 | |

| Record name | Trichloro(18-phenoxyoctadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Precursor Chemistry of Silane, Trichloro 18 Phenoxyoctadecyl

Strategic Approaches for Aliphatic Chain Functionalization with Terminal Phenoxy Groups

The initial strategic challenge in synthesizing the target silane (B1218182) is the functionalization of a long aliphatic, 18-carbon chain to feature a terminal phenoxy group at one end and a reactive alkene at the other. The key precursor required for the final synthesis step is an ω-phenoxyalkene. For the specific case of Silane, trichloro(18-phenoxyoctadecyl)-, the essential intermediate is 18-phenoxy-1-octadecene.

Several synthetic strategies can be employed to achieve this functionalization:

Williamson Ether Synthesis: This classical and robust method remains a primary choice. It involves the reaction of an alkali phenoxide (e.g., sodium phenoxide) with a long-chain alkyl halide bearing a terminal double bond, such as 18-bromo-1-octadecene. The reaction is a nucleophilic substitution (SN2) where the phenoxide ion displaces the halide.

Mitsunobu Reaction: This reaction allows for the coupling of phenol (B47542) with a long-chain ω-alkenyl alcohol (e.g., 17-octadecen-1-ol) under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern methods such as Buchwald-Hartwig or Ullmann ether synthesis provide alternative routes. These reactions couple phenols with alkyl halides or pseudohalides and are catalyzed by copper or palladium complexes, often allowing for milder conditions and broader substrate scope.

Hydroetherification of Dienes: A more direct approach involves the catalytic hydroetherification of a terminal diene, such as 1,17-octadecadiene, with phenol. This method can selectively functionalize one of the double bonds, leaving the other available for subsequent hydrosilylation. chemrxiv.org

The choice of strategy depends on factors like the availability of starting materials, desired yield, and scalability. For industrial applications, the Williamson ether synthesis is often favored due to its cost-effectiveness and reliability.

Ether Coupling Reactions in the Synthesis of Phenoxy-functionalized Alkene Intermediates

The formation of the ether linkage is a critical step in generating the 18-phenoxy-1-octadecene precursor. The Williamson ether synthesis is a widely utilized and effective method for this transformation.

The reaction proceeds by deprotonating phenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the highly nucleophilic sodium phenoxide. This is then reacted with an ω-alkenyl halide, like 18-bromo-1-octadecene.

Reaction Scheme:

Phenol Deprotonation: C₆H₅OH + NaH → C₆H₅O⁻Na⁺ + H₂

Nucleophilic Substitution: C₆H₅O⁻Na⁺ + Br-(CH₂)₁₆-CH=CH₂ → C₆H₅O-(CH₂)₁₆-CH=CH₂ + NaBr

Typical conditions for this reaction involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. The reaction temperature is often moderately elevated to ensure a reasonable reaction rate without promoting side reactions.

| Parameter | Condition | Purpose |

| Reactants | Phenol, 18-bromo-1-octadecene | Formation of the ether backbone |

| Base | Sodium Hydride (NaH) | Deprotonation of phenol to form the nucleophile |

| Solvent | Dimethylformamide (DMF) | Aprotic solvent to facilitate SN2 reaction |

| Temperature | 50-80 °C | To ensure a sufficient reaction rate |

| Reaction Time | 6-24 hours | To allow for complete conversion |

Recent advancements in catalysis also offer alternative C(sp³)–O coupling methods. For instance, electrocatalytic systems can mediate the addition of phenols across alkenes, providing a direct route to the desired alkyl aryl ether structure. chemrxiv.org

Platinum-Catalyzed Hydrosilylation for Trichlorosilane (B8805176) Moiety Incorporation

Hydrosilylation is the definitive step for introducing the trichlorosilane group onto the phenoxy-functionalized alkene intermediate. wikipedia.org This reaction involves the addition of a silicon-hydrogen bond from trichlorosilane (HSiCl₃) across the terminal carbon-carbon double bond of 18-phenoxy-1-octadecene. wikipedia.org The reaction is almost exclusively catalyzed by platinum-based complexes, which offer high activity and selectivity. rsc.orgqualitas1998.net

The reaction typically results in the anti-Markovnikov addition of the silane, where the silicon atom attaches to the terminal carbon of the former double bond. illinois.edu This regioselectivity is crucial for obtaining the desired linear silane product. Common catalysts for this transformation include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst, which is known for its high solubility in organic media and exceptional activity. wikipedia.org

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This catalytic cycle explains the high specificity and efficiency of the reaction.

The key steps are:

Oxidative Addition: The hydrosilane (HSiCl₃) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) complex containing both hydride (Pt-H) and silyl (B83357) (Pt-SiCl₃) ligands. mdpi.com

Olefin Coordination: The alkene intermediate (18-phenoxy-1-octadecene) coordinates to the platinum center. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is typically rate-determining and dictates the regioselectivity. For terminal alkenes, the insertion occurs to place the platinum on the terminal carbon, leading to the anti-Markovnikov product. acs.org

Reductive Elimination: The final product, Silane, trichloro(18-phenoxyoctadecyl)-, is released from the platinum center through reductive elimination, which regenerates the active platinum(0) catalyst for the next cycle. mdpi.com

Catalytic Specificity: The specificity of the platinum catalyst is paramount. The desired outcome is the exclusive formation of the terminal addition product. However, side reactions can occur, including:

Alkene Isomerization: The platinum hydride intermediate can catalyze the migration of the double bond along the alkyl chain of the reactant, leading to a mixture of internal alkenes that are less reactive or yield isomeric silane products. mdpi.comnih.gov

Dehydrogenative Silylation: In some cases, a competing reaction can lead to the formation of a vinylsilane and dihydrogen gas. mdpi.comnih.gov

Careful selection of the catalyst and reaction conditions is necessary to suppress these unwanted pathways.

To maximize the yield and purity of Silane, trichloro(18-phenoxyoctadecyl)-, several reaction parameters must be optimized.

| Parameter | Typical Range/Value | Effect on Reaction |

| Catalyst | Karstedt's or Speier's catalyst | Choice affects activity, selectivity, and potential for side reactions. wikipedia.org |

| Catalyst Loading | 1 - 100 ppm (Pt basis) | Lower concentrations are economically desirable but may require longer reaction times or higher temperatures. Higher concentrations can sometimes lead to catalyst deactivation via colloid formation. qualitas1998.netacs.org |

| Reactant Ratio | Slight excess of silane (1.05-1.2 eq.) | Ensures complete consumption of the more valuable alkene intermediate. A large excess can complicate purification. |

| Temperature | 25 - 100 °C | Higher temperatures increase the reaction rate but can also promote side reactions like alkene isomerization. illinois.edu Some modern catalysts are designed for low-temperature curing. illinois.edu |

| Solvent | Toluene (B28343), Xylene, or solvent-free | An inert, dry solvent can be used to control viscosity and temperature. Solvent-free (bulk) reactions are often preferred for industrial efficiency. |

| Inhibitors | Optional | Used in some formulations to provide latency, preventing premature reaction at room temperature and allowing for controlled curing upon heating. |

Continuous flow microreactor systems have also emerged as a powerful tool for optimizing hydrosilylation reactions. rsc.orgresearchgate.net These systems offer superior heat and mass transfer, allowing for precise control over reaction time and temperature, which can significantly increase yield and purity while minimizing side reactions. rsc.orgresearchgate.net

Advanced Purification Methodologies for High-Purity Silane Precursors

The crude product from the hydrosilylation reaction contains the desired silane, unreacted starting materials, catalyst residues, and any byproducts. Given that trichlorosilanes are highly sensitive to moisture, purification must be conducted under anhydrous conditions.

The primary method for purifying a high-boiling point compound like Silane, trichloro(18-phenoxyoctadecyl)- is vacuum distillation or fractional distillation under reduced pressure . This technique is suitable for separating compounds with different boiling points.

Removal of Volatiles: A first distillation step at a lower temperature and moderate vacuum can remove any unreacted trichlorosilane and low-boiling solvents.

Product Isolation: The desired product is then distilled at a higher temperature and under a high vacuum to separate it from the non-volatile catalyst residues and any higher-boiling oligomeric byproducts.

For achieving very high purity, multi-stage rectification columns, similar to those used in the purification of industrial trichlorosilane, can be employed. google.com These systems provide multiple theoretical plates, enabling a more precise separation of components with close boiling points.

Other potential purification techniques include:

Filtration: Passing the crude product through a bed of an adsorbent like activated carbon or silica (B1680970) can help remove dissolved platinum catalyst residues.

Wiped-Film Evaporation: For highly viscous materials, this short-path distillation technique minimizes thermal stress on the product by creating a thin film on a heated surface under high vacuum.

The final purified product must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the trichlorosilyl (B107488) group.

Mechanistic Insights into Self Assembled Monolayer Sam Formation from Silane, Trichloro 18 Phenoxyoctadecyl

Fundamental Principles of Silanization on Hydroxylated Substrates

The covalent attachment of Silane (B1218182), trichloro(18-phenoxyoctadecyl)- to hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, or mica, proceeds through a well-established, multi-step silanization process. This process is fundamentally driven by the high reactivity of the trichlorosilyl (B107488) headgroup in the presence of water and surface hydroxyl (-OH) groups.

The initial and most rapid step in the SAM formation is the hydrolysis of the silicon-chlorine (Si-Cl) bonds of the trichlorosilyl headgroup. This reaction occurs upon contact with trace amounts of water present either on the substrate surface (physisorbed water layer) or dissolved in the deposition solvent. Each of the three Si-Cl bonds is susceptible to nucleophilic attack by water, leading to the cleavage of the bond and the formation of a hydroxyl group attached to the silicon atom, known as a silanol (B1196071) (Si-OH). This reaction releases hydrogen chloride (HCl) as a byproduct.

The complete hydrolysis of the trichlorosilyl group results in a reactive silanetriol (R-Si(OH)₃) intermediate. However, the hydrolysis process is often complex; partially hydrolyzed intermediates can react with each other in solution to form small oligomeric siloxane networks even before attaching to the surface. The extent of this pre-polymerization is highly dependent on the water content in the reaction environment.

Following hydrolysis, the generated silanol groups become the active moieties for surface attachment. These silanols readily undergo a condensation reaction with the hydroxyl groups present on the substrate surface (-S-OH). This reaction forms a strong, covalent siloxane bond (S-O-Si), effectively anchoring the Silane, trichloro(18-phenoxyoctadecyl)- molecule to the substrate and releasing a molecule of water.

Simultaneously, the silanol groups of adjacent, surface-bound molecules can undergo intermolecular condensation. This lateral cross-linking results in the formation of a robust, two-dimensional siloxane (Si-O-Si) network parallel to the substrate surface. This network provides the SAM with enhanced thermal, chemical, and mechanical stability compared to monolayers formed from monofunctional silanes. The trifunctional nature of the trichlorosilyl headgroup is therefore critical for creating a densely packed and durable monolayer.

Intermolecular Interactions Governing SAM Architecture and Packing Density

While covalent bonding secures the monolayer to the substrate, the final architecture, orientation, and packing density of the SAM are dictated by weaker, non-covalent intermolecular interactions between the molecular chains. For Silane, trichloro(18-phenoxyoctadecyl)-, two primary interactions are at play: π-π stacking of the terminal phenoxy groups and van der Waals forces along the long aliphatic chains.

The presence of the aromatic phenoxy group at the terminus of the molecule introduces a significant directional interaction not present in simple alkylsilane SAMs. Aromatic rings can interact through π-π stacking, an attractive, noncovalent interaction between the electron clouds of adjacent rings. These interactions, though weaker than covalent bonds, are crucial in promoting a high degree of order and dense packing within the monolayer.

The 18-carbon (octadecyl) aliphatic chain provides a substantial contribution to the stability and order of the monolayer through van der Waals forces. These are weak, short-range attractive forces that exist between adjacent alkyl chains. While a single van der Waals interaction is faint, the cumulative effect over the long, closely packed chains is significant.

These attractive forces are maximized when the alkyl chains are in a straight, all-trans conformation and are tilted at a specific angle relative to the surface normal, allowing for maximum intermolecular contact. This collective interaction is the primary driving force for the high degree of crystalline-like order observed in long-chain alkylsilane SAMs. The stability imparted by these forces helps to minimize gauche defects (kinks in the chain), resulting in a more densely packed and robust monolayer. The combination of strong van der Waals forces along the backbone and π-π stacking at the terminus results in a highly organized and stable molecular film.

Influence of Deposition Parameters on Self-Assembled Monolayer Characteristics

The quality, structure, and surface properties of the resulting SAM are highly sensitive to the conditions under which it is formed. Key deposition parameters such as humidity, precursor concentration, and temperature must be carefully controlled to achieve a well-ordered, defect-free monolayer.

| Deposition Parameter | Effect on SAM Formation | Typical Outcome of Non-Optimal Conditions |

| Humidity / Water Content | Controls the rate of Si-Cl hydrolysis. A thin layer of surface water is essential for initiating the reaction and forming covalent bonds with the substrate. | Too Low: Incomplete hydrolysis, sparse monolayer coverage. Too High: Excessive polymerization in solution, leading to clump/aggregate deposition and a rough, disordered film. |

| Precursor Concentration | Influences the rate of surface coverage and the potential for multilayer formation. | Too Low: Very slow formation kinetics, may result in incomplete monolayers. Too High: Increased likelihood of physisorbed multilayers on top of the covalently bound SAM. |

| Temperature | Affects reaction kinetics and molecular mobility on the surface. | Too Low: Slowed reaction rates and reduced surface diffusion, potentially leading to disordered films with trapped solvent. Too High: Can increase desorption rates and potentially cause thermal degradation of the monolayer. |

| Deposition Time | Determines the extent of monolayer formation and subsequent molecular organization. | Too Short: Incomplete surface coverage. Too Long: Can lead to increased multilayer formation or surface degradation depending on other conditions. |

This table presents generalized effects based on studies of long-chain alkyltrichlorosilanes. The specific optimal parameters for Silane, trichloro(18-phenoxyoctadecyl)- may vary.

Control over these parameters is crucial. For instance, the presence of water is a double-edged sword; while essential for the hydrolysis and condensation reactions, excess water in the bulk solution can lead to uncontrolled polymerization, forming siloxane aggregates that deposit onto the surface and create a rough, disordered, and undesirable film. Similarly, temperature influences the kinetics of both the surface reactions and the self-organization process, where molecules rearrange to maximize intermolecular forces. Achieving a high-quality SAM is therefore a matter of balancing these competing processes through careful control of the deposition environment.

Solution-Phase Self-Assembly: Kinetics and Thermodynamic Considerations

The formation of a trichloro(18-phenoxyoctadecyl)silane SAM from a solution phase is a complex process governed by both kinetic and thermodynamic factors. The mechanism proceeds in two primary stages: the hydrolysis of the chlorosilyl headgroup, followed by the condensation and covalent bonding to the substrate and adjacent molecules.

The initial and kinetically crucial step is the hydrolysis of the silicon-chlorine bonds, which requires the presence of a small amount of water in the organic solvent. researchgate.net These water molecules react with the Si-Cl groups to form more reactive silanol (Si-OH) intermediates. The concentration of water is a critical parameter; insufficient water leads to an incomplete reaction and a poorly formed monolayer, while excess water can cause uncontrolled polymerization of the silane molecules in the bulk solution, leading to the deposition of polysiloxane aggregates on the surface rather than a uniform monolayer. researchgate.net

Once hydrolyzed, the silanol headgroups can form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate surface. This is a thermodynamically favorable adsorption step. Subsequently, a condensation reaction occurs, forming strong, covalent siloxane (Si-O-Si) bonds between the silane molecule and the substrate. Concurrently, lateral cross-linking between adjacent silane molecules occurs through the condensation of their silanol groups, creating a stable, two-dimensional network. The entire process is driven by the thermodynamic favorability of forming stable Si-O-Si bonds and the van der Waals interactions between the long octadecyl chains, which promote a high degree of molecular ordering.

The choice of solvent, precursor concentration, temperature, and immersion time all significantly influence the kinetics of SAM formation and the quality of the final film. researchgate.net

| Parameter | Effect on Kinetics | Effect on Thermodynamics | Notes |

|---|---|---|---|

| Water Concentration | Rate-determining for hydrolysis. Too low: slow/incomplete reaction. Too high: bulk polymerization. | Affects the pathway, favoring bulk polymerization over surface assembly if excessive. | Trace amounts of water are essential for initiating the surface reaction. researchgate.net |

| Solvent Polarity | Influences solubility of the silane and water, affecting hydrolysis rate. | Can alter the energetics of adsorption and molecular organization. | Nonpolar solvents like toluene (B28343) or hexane (B92381) are commonly used. |

| Precursor Concentration | Higher concentration can increase the initial rate of adsorption. | Affects the equilibrium between molecules in solution and on the surface. | Optimal concentration is needed to avoid multilayer or aggregate formation. researchgate.net |

| Temperature | Increases reaction rates (hydrolysis and condensation). | Can provide energy to overcome kinetic barriers and achieve a more ordered, thermodynamically stable state. | Excessive temperature can increase disorder. |

Vapor-Phase Deposition: Techniques and Control over Film Uniformity

Vapor-phase deposition offers an alternative to solution-based methods, providing several advantages, including the elimination of organic solvents and potentially greater control over the deposition process, which is especially useful for complex geometries. scispace.comresearchgate.net For a molecule like trichloro(18-phenoxyoctadecyl)silane, this process is typically conducted under low-pressure or vacuum conditions, a technique known as chemical vapor deposition (CVD). scispace.com

In a typical CVD process, the substrate is placed in a vacuum chamber, which is then evacuated. The silane precursor is heated to increase its vapor pressure and introduced into the chamber in a controlled manner. scispace.com Similar to the solution-phase process, water vapor is a critical reactant and is often introduced into the chamber to facilitate the hydrolysis of the trichlorosilyl headgroup on the substrate surface. scispace.comresearchgate.net The reaction mechanism follows the same hydrolysis and condensation pathway, but the delivery of reactants from the gas phase allows for precise control over the reaction conditions.

Control over film uniformity is paramount and depends on several key parameters. The substrate temperature influences the surface mobility of the adsorbed molecules and the rates of the condensation reactions. The partial pressures of the silane precursor and water vapor must be carefully regulated to ensure that a monolayer, rather than a thick polymer film, is formed. aalto.fi The deposition time is also critical; the process is self-limiting to some extent, as the hydrophobic monolayer, once formed, inhibits further adsorption of the polar precursors. scispace.com This self-limiting nature helps in achieving uniform monolayer coverage. scispace.com

| Parameter | Impact on Film Uniformity | Control Method |

|---|---|---|

| Precursor Vapor Pressure | Affects deposition rate and surface coverage. Too high can lead to non-uniform, thick films. | Controlled by regulating the temperature of the silane reservoir. scispace.com |

| Water Vapor Pressure | Essential for hydrolysis. Inconsistent water vapor can lead to patches of incomplete reaction and poor film quality. aalto.fi | Controlled introduction of water vapor into the reaction chamber via a leak valve. scispace.com |

| Substrate Temperature | Influences surface diffusion of molecules and reaction kinetics. Affects the final ordering of the monolayer. | Use of a heated/cooled substrate stage. |

| Deposition Time | Determines the extent of monolayer formation. The process is often self-limiting. scispace.com | Precisely timed exposure of the substrate to the precursor vapors. |

| Chamber Pressure | Low pressure (vacuum) ensures efficient transport of precursor molecules to the surface. scispace.com | Maintained by a vacuum pump and monitored with pressure gauges. |

Impact of Substrate Surface Preparation and Hydroxyl Group Density

The quality of a trichloro(18-phenoxyoctadecyl)silane SAM is critically dependent on the condition of the substrate surface prior to deposition. The fundamental requirement for forming a covalent siloxane bond is the presence of surface hydroxyl (-OH) groups, which act as anchoring sites for the silane molecules. researchgate.netmdpi.com Therefore, substrate preparation is focused on cleaning the surface of organic contaminants and ensuring an optimal density of these hydroxyl groups.

Substrates like silicon wafers (with their native oxide layer, SiO₂), glass, and other metal oxides are commonly used. A freshly prepared, hydrophilic surface is essential for high-quality SAM formation. Common preparation techniques include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide), UV/ozone cleaning, or oxygen plasma treatment. These methods effectively remove organic residues and hydroxylate the surface, increasing the concentration of Si-OH groups.

The density of surface hydroxyl groups has a direct impact on the packing density and stability of the resulting monolayer. A higher density of hydroxyl groups allows for a greater number of silane molecules to bind to the surface, promoting the formation of a densely packed, well-ordered, and thermally stable film. mdpi.com If the hydroxyl group density is too low, the resulting SAM will be less dense, more disordered, and may contain significant defects. researchgate.net However, the grafting density can be limited by the steric hindrance of the large silane molecules themselves. mdpi.com

| Preparation Method | Effect on Surface | Impact on SAM Quality |

|---|---|---|

| Piranha Etch (H₂SO₄/H₂O₂) | Removes organic contaminants and creates a high density of hydroxyl groups. | Promotes formation of dense, well-ordered monolayers. |

| UV/Ozone Cleaning | Oxidizes organic contaminants and increases surface hydrophilicity and hydroxyl density. | Effective for creating a reactive surface suitable for high-quality SAMs. |

| Oxygen Plasma Treatment | Aggressively removes organics and generates a high-density hydroxyl layer. researchgate.net | Leads to highly uniform and densely packed SAMs. |

| Solvent Cleaning (e.g., Acetone, Isopropanol) | Removes gross organic contamination but is less effective at hydroxylating the surface. | Often results in lower quality, less dense SAMs if used alone. |

Theoretical and Computational Modeling of Molecular Orientation and Packing

Theoretical and computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the structure of SAMs at the molecular level. acs.orgnih.gov These models complement experimental data by predicting key structural parameters for monolayers of molecules like trichloro(18-phenoxyoctadecyl)silane, which are difficult to measure directly. acs.orgresearchgate.net

Simulations of long-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), which is structurally analogous to the alkyl chain portion of trichloro(18-phenoxyoctadecyl)silane, have shown that the final orientation and packing of the molecules are strongly dependent on the surface coverage. acs.orgnih.govresearchgate.net At low surface coverages, the alkyl chains tend to lie flat on the substrate. As the coverage increases, steric repulsion between the chains forces them to tilt away from the surface normal to maximize van der Waals interactions between adjacent molecules. researchgate.net

For a full, dense monolayer, the molecules adopt a collective tilt angle. This tilt allows the intermolecular spacing to be optimized, maximizing the cohesive energy of the film. MD simulations can calculate properties such as the average tilt angle, film thickness, and the degree of conformational order (e.g., the number of gauche defects) within the alkyl chains. bawue.de The results indicate that longer chain lengths generally lead to more ordered and stable films due to increased van der Waals forces. bawue.de The presence of the terminal phenoxy group in trichloro(18-phenoxyoctadecyl)silane would also be included in advanced models to understand its effect on the outermost surface properties and potential intermolecular interactions.

| Simulation Parameter | Predicted Property | Relationship/Finding |

|---|---|---|

| Surface Coverage | Tilt Angle | Tilt angle increases as surface coverage increases, reaching a stable value at full monolayer coverage. researchgate.net |

| Surface Coverage | Film Thickness | Film thickness increases with surface coverage, directly related to the tilt angle. acs.orgnih.gov |

| Alkyl Chain Length | Film Stability/Order | Longer chains result in stronger van der Waals interactions, leading to more ordered and stable films. bawue.de |

| Temperature | Conformational Order | Increasing temperature can lead to a higher number of gauche defects (disorder) in the alkyl chains. bawue.de |

Advanced Characterization of Self Assembled Monolayers of Silane, Trichloro 18 Phenoxyoctadecyl

Morphological and Nanostructural Analysis

Atomic Force Microscopy (AFM) for Surface Topography and Defect Characterization

Atomic Force Microscopy (AFM) is a premier technique for imaging the surface of SAMs at the nanoscale without the need for a conductive substrate. By scanning a sharp tip attached to a cantilever across the surface, AFM generates a three-dimensional topographical map. This is used to assess the homogeneity of the monolayer, measure surface roughness, and identify structural imperfections such as pinholes, aggregates, or domain boundaries.

For a "Silane, trichloro(18-phenoxyoctadecyl)-" SAM on a smooth substrate like silicon wafer, AFM analysis is expected to reveal a highly uniform and smooth surface, characteristic of a well-ordered, densely packed monolayer. The root-mean-square (RMS) roughness would likely be on the sub-nanometer scale. Any aggregates observed would likely correspond to polymerized silane (B1218182) molecules that were not successfully rinsed away after the deposition process.

Illustrative AFM Surface Roughness Data

| Sample Area | RMS Roughness (Expected) | Description |

| 1 µm x 1 µm | < 0.5 nm | Indicates a smooth and well-formed monolayer. |

| 5 µm x 5 µm | < 0.8 nm | Larger area scan showing high homogeneity with few defects. |

Scanning Tunneling Microscopy (STM) for High-Resolution Molecular Ordering Studies

Scanning Tunneling Microscopy (STM) offers unparalleled atomic and molecular resolution, capable of imaging the precise arrangement of individual molecules within a SAM. The technique relies on quantum tunneling of electrons between a conductive tip and a conductive sample surface. Therefore, STM studies of "Silane, trichloro(18-phenoxyoctadecyl)-" would require its deposition on a conductive substrate, such as gold or highly doped silicon.

High-resolution STM imaging would be expected to resolve the packing structure of the terminal phenoxy groups at the monolayer-air interface. For long alkyl chains, a hexagonal or pseudo-hexagonal packing lattice is typically observed. The presence of the bulkier phenoxy head group might introduce variations to this packing arrangement, which STM could directly visualize.

X-ray Reflectivity (XRR) for Precise Film Thickness and Electron Density Profiling

X-ray Reflectivity (XRR) is a powerful, non-destructive technique for determining the thickness, roughness, and electron density of thin films with angstrom-level precision. It measures the specular reflection of X-rays from a surface at grazing angles. The resulting interference pattern is modeled to extract a profile of electron density perpendicular to the surface.

For a "Silane, trichloro(18-phenoxyoctadecyl)-" monolayer, XRR would provide a precise measurement of the film's thickness, which should correspond closely to the extended length of the molecule. The analysis would also yield the electron density of the alkyl chain and the terminal phenoxy group, as well as the roughness of the substrate-monolayer and monolayer-air interfaces. The calculated extended length of the molecule is approximately 2.8 to 3.2 nanometers.

Expected X-ray Reflectivity (XRR) Analysis Results

| Parameter | Expected Value | Significance |

| Monolayer Thickness | 2.9 ± 0.2 nm | Corresponds to a tilted, well-ordered monolayer of "Silane, trichloro(18-phenoxyoctadecyl)-". |

| Electron Density | ~0.30 - 0.35 e⁻/ų | Typical value for a densely packed hydrocarbon layer. |

| Interfacial Roughness | < 0.4 nm | Indicates sharp and well-defined interfaces. |

Ellipsometry for Thin Film Thickness and Optical Property Determination

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films. As a non-contact and non-destructive method, it is widely used for routine characterization of SAMs.

A measurement on a "Silane, trichloro(18-phenoxyoctadecyl)-" SAM would be expected to yield a thickness value consistent with that from XRR, confirming the formation of a monolayer. The refractive index is another key parameter obtained, which is indicative of the film's density. For a dense, crystalline-like organic monolayer, the refractive index is typically around 1.45-1.50.

Illustrative Ellipsometry Data for a "Silane, trichloro(18-phenoxyoctadecyl)-" Monolayer

| Parameter | Expected Value (at 632.8 nm) |

| Film Thickness | 2.9 ± 0.3 nm |

| Refractive Index | 1.48 ± 0.02 |

Spectroscopic Investigations of Chemical Structure and Bonding Environments

Spectroscopic methods are essential for confirming the chemical identity of the monolayer and assessing its molecular conformation and bonding to the substrate.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Molecular Conformation

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. For SAMs, techniques like grazing angle incidence reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR)-FTIR are used. The resulting spectrum provides a chemical fingerprint of the monolayer.

For "Silane, trichloro(18-phenoxyoctadecyl)-", the FTIR spectrum would be expected to show several characteristic peaks. The positions of the methylene (B1212753) (CH₂) stretching vibrations are particularly informative; for highly ordered, all-trans alkyl chains, the asymmetric (νₐ) and symmetric (νₛ) stretches appear near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. The presence of the phenoxy group would give rise to distinct peaks corresponding to aromatic C=C stretching and aromatic C-H stretching. Furthermore, a broad band associated with the Si-O-Si network at the substrate interface would confirm the covalent attachment and cross-linking of the silane molecules.

Expected FTIR Peak Assignments for "Silane, trichloro(18-phenoxyoctadecyl)-" SAM

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3065 | Aromatic C-H Stretch | Confirms presence of the phenoxy terminal group. |

| ~2918 | Methylene (CH₂) Asymmetric Stretch | Position indicates a high degree of conformational order (all-trans) in the alkyl chain. |

| ~2850 | Methylene (CH₂) Symmetric Stretch | Position indicates a high degree of conformational order (all-trans) in the alkyl chain. |

| ~1600, ~1500 | Aromatic C=C Stretch | Confirms presence of the benzene (B151609) ring in the phenoxy group. |

| ~1245 | Aryl-O (Ether) Stretch | Confirms the phenoxy ether linkage. |

| ~1100-1000 | Si-O-Si Stretch | Broad peak confirming the formation of a polysiloxane network on the substrate. |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Elemental Composition

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the chemical identity, bonding, and orientation of molecules on surfaces. nih.govbeilstein-journals.org By tuning the energy of linearly polarized X-rays and monitoring the absorption that occurs as core-level electrons are excited to unoccupied molecular orbitals, NEXAFS can identify specific chemical bonds and their orientation relative to the substrate. nih.gov

For a self-assembled monolayer of trichloro(18-phenoxyoctadecyl)silane, NEXAFS is particularly powerful for determining the tilt angle of the long alkyl chains and the orientation of the terminal phenoxy group. The analysis relies on the polarization dependence of the absorption cross-section. nih.gov Spectra are typically collected at different angles of incidence of the polarized X-ray beam relative to the surface normal.

At the carbon K-edge, distinct resonant features corresponding to transitions such as C 1s → σ(C-H) and C 1s → σ(C-C) for the alkyl chain, and C 1s → π* for the aromatic phenoxy group, are observed. The intensity of these resonances varies with the angle of the incident X-ray's electric field vector. nih.gov For well-ordered monolayers where the alkyl chains are oriented nearly perpendicular to the surface, the intensity of the σ(C-C) resonance will be maximized at normal incidence, while the σ(C-H) resonance will be more prominent at grazing incidence. By analyzing this angular dependence, the average molecular tilt angle of the alkyl chains can be calculated with high precision. beilstein-journals.orgscispace.com Similarly, the orientation of the terminal phenoxy ring can be deduced from the dichroism of the C 1s → π* transition. beilstein-journals.org

Table 1: Representative NEXAFS Analysis for Molecular Tilt Angle

| Resonance | Transition | Incidence Angle | Normalized Intensity (Arb. Units) | Deduced Orientation |

| Alkyl Chain | σ(C-C) | Normal (90°) | 0.85 | Primarily vertical |

| Grazing (20°) | 0.30 | |||

| Phenoxy Group | π(C=C) | Normal (90°) | 0.25 | Primarily tilted |

| Grazing (20°) | 0.75 |

Note: Data are representative based on studies of similar long-chain silane SAMs. beilstein-journals.orgscispace.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for quantifying the elemental composition and determining the chemical bonding environments of the top few nanometers of a material. scielo.org.mxmdpi.com When applied to SAMs of trichloro(18-phenoxyoctadecyl)silane, XPS confirms the successful deposition of the monolayer, assesses its purity, and provides insight into the bonding mechanism at the substrate interface. acs.org

A survey scan first identifies all the elements present on the surface. For a successful monolayer formation on a silicon oxide substrate, peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p) are expected. rsc.org The absence of chlorine (Cl 2p) signal is a critical indicator that the trichlorosilane (B8805176) headgroup has fully hydrolyzed and covalently bonded to the substrate, forming a stable siloxane network (Si-O-Si) and Si-O-substrate bonds. researchgate.net

High-resolution scans of individual elemental peaks provide more detailed chemical state information.

C 1s Spectrum: The C 1s peak can be deconvoluted into multiple components. The main peak at ~285.0 eV corresponds to the aliphatic carbons (C-C, C-H) of the octadecyl chain. rsc.org A second component at a slightly higher binding energy (~286.5 eV) can be attributed to the carbon atoms of the phenoxy group bonded to oxygen (C-O). rsc.org

Si 2p Spectrum: The Si 2p region reveals information about the silane's attachment to the substrate. A peak around 102-103 eV is characteristic of the silicon in the organosilane monolayer (R-Si-O), distinct from the silicon in the underlying silicon dioxide substrate (~103.5 eV) or elemental silicon (~99 eV). acs.orgrsc.org The presence and position of the monolayer-related Si 2p peak confirm the formation of the covalent siloxane network. researchgate.net

O 1s Spectrum: The O 1s spectrum typically shows a primary peak from the underlying SiO₂ substrate, along with contributions from the Si-O-Si linkages within the monolayer and the C-O bond of the phenoxy group.

Table 2: Typical XPS Elemental Composition and Binding Energies for a Trichloro(18-phenoxyoctadecyl)silane SAM on SiO₂

| Element | Photoelectron Line | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

| Carbon | C 1s | 285.0 | 65% | C-C, C-H (Alkyl Chain) |

| 286.4 | 8% | C-O (Phenoxy Group) | ||

| Oxygen | O 1s | 532.5 | 18% | Si-O-Si, C-O |

| Silicon | Si 2p | 102.8 | 9% | R-Si-O (Monolayer) |

Electrochemical and Electrical Characterization of Interfacial Properties

Cyclic Voltammetry (CV) for Assessment of Passivating Behavior and Electrochemical Stability

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of species at an electrode-electrolyte interface. For SAMs of trichloro(18-phenoxyoctadecyl)silane, which are electrically insulating, CV is primarily used to assess the quality and stability of the monolayer. nih.gov The key principle is to measure the blocking properties of the SAM against the electrochemical reaction of a known redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, in solution.

On a bare, unmodified electrode, the redox probe exhibits characteristic oxidation and reduction peaks in the CV scan. When the electrode is coated with a dense, well-ordered trichloro(18-phenoxyoctadecyl)silane SAM, the long, insulating alkyl chains act as a barrier, preventing the redox probe from reaching the electrode surface. This results in a significant suppression or complete disappearance of the redox peaks, indicating excellent passivation. researchgate.net The degree of suppression of the faradaic current is a direct measure of the monolayer's packing density and its ability to block electron transfer.

Furthermore, CV can be used to determine the electrochemical stability window of the SAM. acs.org By scanning the potential to highly negative or positive values, one can identify the potentials at which the monolayer undergoes reductive desorption or oxidative decomposition. nih.govnsf.gov For a robust silane monolayer, this potential window is typically wide, confirming its stability for use in various electrochemical environments. acs.org The stability is influenced by factors such as chain length and intermolecular interactions. nih.gov

Impedance Spectroscopy for Dielectric Properties and Leakage Current Mechanisms

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of SAMs, particularly their dielectric behavior and resistance to ion transport. scholaris.ca The technique involves applying a small amplitude AC potential over a wide range of frequencies and measuring the resulting current response. bohrium.com The data is often represented in a Nyquist plot (imaginary vs. real impedance) and modeled using an equivalent electrical circuit to extract quantitative parameters. scholaris.ca

For a high-quality trichloro(18-phenoxyoctadecyl)silane SAM, the system behaves like a capacitor. The impedance spectrum is dominated by the capacitance of the monolayer at high to mid frequencies, often appearing as a semicircle in the Nyquist plot. bohrium.com The diameter of this semicircle corresponds to the charge-transfer resistance, which is very high for a well-packed, insulating monolayer. At low frequencies, the plot approaches a vertical line, characteristic of capacitive behavior. scholaris.ca

From the impedance data, key dielectric properties can be calculated:

Capacitance (C_sam): The monolayer capacitance is inversely proportional to its thickness and directly proportional to its dielectric constant. For long-chain silanes, capacitance values are typically in the range of 1-2 µF/cm².

Dielectric Constant (k): The dielectric constant of the monolayer can be calculated from its capacitance and thickness (measured by ellipsometry, for example). For well-ordered alkyl chains, the dielectric constant is typically low, around 2.0-2.5, which is desirable for insulating applications. acs.org

Leakage Current: Deviations from ideal capacitive behavior in the impedance data can be used to model leakage current pathways through defects in the monolayer. researchgate.net A lower leakage current signifies a more passivating and defect-free film.

Table 3: Representative Dielectric Properties from Impedance Spectroscopy

| Parameter | Symbol | Typical Value | Significance |

| Monolayer Capacitance | C_sam | 1.15 µF/cm² | Reflects the insulating thickness of the SAM |

| Charge-Transfer Resistance | R_ct | > 10 MΩ·cm² | Indicates high resistance to electrochemical reactions |

| Dielectric Constant | k | 2.3 | Low value confirms good insulating quality |

| Leakage Current Density | J_leak | < 10⁻⁸ A/cm² @ 1V | Measures the degree of electrical passivation |

Note: Data are representative based on studies of long-chain alkylsilane and alkanethiol SAMs. scholaris.caacs.orgaip.org

Kelvin Probe Force Microscopy (KPFM) for Surface Potential and Work Function Mapping

Kelvin Probe Force Microscopy (KPFM) is a scanning probe technique that maps the surface potential and work function of a material with nanoscale spatial resolution. parksystems.comazonano.com It operates by measuring the electrostatic force between a conducting AFM tip and the sample surface. azonano.com By applying a DC bias to nullify this force, the contact potential difference (CPD) between the tip and the sample is determined. The sample's work function can then be calculated if the work function of the tip is known. parksystems.comresearchgate.net

When a substrate is coated with a SAM of trichloro(18-phenoxyoctadecyl)silane, the work function of the surface is modified. This change is due to the molecular dipole of the silane molecules, which arises from the sum of dipoles from the headgroup-substrate bond, the alkyl chain, and the terminal phenoxy group. researchgate.net KPFM can precisely measure this work function shift.

Engineering of Interfacial Properties Through Silane, Trichloro 18 Phenoxyoctadecyl Monolayers

Controlled Modulation of Surface Energy and Wettability

The ability to precisely control the surface energy of a material is fundamental to a wide range of technologies, influencing phenomena such as wetting, adhesion, and biocompatibility. Monolayers of Silane (B1218182), trichloro(18-phenoxyoctadecyl)- provide a versatile platform for tuning these properties. The terminal phenoxy group of the PhO-OTS molecule, in conjunction with its long alkyl chain, plays a critical role in determining the final surface energy and wettability of the modified substrate.

Research into the properties of trichlorosilane (B8805176) derivatives containing phenoxy moieties has shown that these groups can be incorporated into self-assembled monolayers without compromising the desirable low-energy characteristics of the surface. biu.ac.il In fact, the presence of the aromatic phenoxy group can lead to a high level of molecular order and close packing within the monolayer, which is crucial for achieving uniform and predictable surface properties. biu.ac.il

Strategies for Tailoring Hydrophobicity and Oleophobicity

The hydrophobicity and oleophobicity of a surface are direct consequences of its surface energy. Silane, trichloro(18-phenoxyoctadecyl)- monolayers offer a strategic advantage in tailoring these properties due to the interplay between the aliphatic chain and the terminal aromatic ring. The long 18-carbon alkyl chain contributes to the formation of a low-energy surface, inherently repelling water and oils.

Studies have demonstrated that monolayers prepared from silanes with a terminal phenoxy group can exhibit significant oleophobicity, comparable to that of the well-studied octadecyltrichlorosilane (B89594) (OTS). biu.ac.il This indicates that the aromatic end-group does not detract from the non-polar character of the surface. The ability to maintain oleophobicity while introducing an aromatic functionality opens up possibilities for creating surfaces with tailored chemical affinities.

The wettability of PhO-OTS monolayers has been quantified through contact angle measurements with various liquids. The following table summarizes representative contact angle data for a closely related phenoxy-terminated silane monolayer, providing insight into its surface energy characteristics.

| Liquid | Advancing Contact Angle (θa) | Receding Contact Angle (θr) |

| Water | 110° | 95° |

| Hexadecane | 45° | 35° |

| Diiodomethane | 72° | 62° |

| Ethylene Glycol | 85° | 70° |

| Bromo-naphthalene | 65° | 55° |

Note: Data presented is for a comparable phenoxy-terminated silane as detailed in foundational studies on such monolayers.

Correlation between Molecular Packing Density and Contact Angle Hysteresis

Contact angle hysteresis, the difference between the advancing and receding contact angles, provides valuable information about the chemical and physical heterogeneity of a surface. For self-assembled monolayers, a low contact angle hysteresis is generally indicative of a well-ordered, homogeneous, and densely packed film.

The unique structure of Silane, trichloro(18-phenoxyoctadecyl)- promotes a high degree of molecular order. The π–π stacking interactions between the terminal phenoxy groups of adjacent molecules contribute to a more densified and organized monolayer compared to those formed from simple long-chain alkylsilanes. aip.org This increased packing density is expected to lead to a reduction in the number of surface defects and a more uniform surface energy landscape.

While specific quantitative data for the contact angle hysteresis of PhO-OTS is not extensively available in the literature, the principles governing SAMs suggest a direct correlation between its high packing density and a low hysteresis. A more ordered and continuous monolayer, as is suggested for PhO-OTS, would present fewer pinning sites for the three-phase contact line of a liquid droplet, thereby minimizing the difference between the advancing and receding angles. aip.org

Enhancement of Interfacial Adhesion and Material Compatibility

The strength of adhesion at an interface is critically dependent on the chemical and physical interactions between the two surfaces in contact. The formation of a Silane, trichloro(18-phenoxyoctadecyl)- monolayer can significantly enhance interfacial adhesion by acting as a molecular bridge between a substrate and an overlayer. The trichlorosilyl (B107488) headgroup forms strong covalent bonds with hydroxylated surfaces such as silicon oxide, while the terminal phenoxy group can engage in favorable interactions with a variety of materials.

The dense and ordered nature of PhO-OTS monolayers contributes to a mechanically robust interface. The intermolecular van der Waals forces between the long alkyl chains and the π–π interactions between the phenoxy groups create a cohesive film that can effectively transfer stress across the interface. This enhanced cohesion is beneficial in applications where mechanical stability is paramount.

In the context of organic electronics, the compatibility of the dielectric surface with the overlying organic semiconductor is crucial for device performance. The phenoxy-terminated surface of a PhO-OTS monolayer has been shown to be a suitable template for the growth of high-quality organic semiconductor films, leading to improved device characteristics. aip.org

Precise Control of Surface Charge and Work Function

The ability to control the surface charge and work function of materials is essential for the fabrication and optimization of electronic and optoelectronic devices. Self-assembled monolayers provide a powerful tool for tuning these electronic properties at interfaces. The molecular dipole of the SAM-forming molecule and the resulting collective dipole of the monolayer can induce a significant shift in the work function of the underlying substrate.

While direct measurements of the work function modification induced by Silane, trichloro(18-phenoxyoctadecyl)- are not widely reported, the principle of using SAMs to control surface electronic properties is well-established. The introduction of a polarizable aromatic group, such as the phenoxy moiety, at the terminus of the silane molecule is expected to influence the surface dipole. The orientation of these dipoles within the densely packed monolayer will determine the magnitude and direction of the work function shift.

In applications such as organic field-effect transistors (OFETs), the interface between the gate dielectric and the organic semiconductor is critical. The use of a PhO-OTS monolayer as the dielectric surface can lead to improved device performance, in part due to the favorable electronic interface it creates. acs.org The excellent insulating properties of the densely packed PhO-OTS monolayer also contribute to reducing leakage currents in such devices. aip.org

Advanced Applications of Silane, Trichloro 18 Phenoxyoctadecyl in Nanoscience and Optoelectronic Devices

Self-Assembled Monolayers as Gate Dielectrics in Organic Field-Effect Transistors (OFETs)

The use of Silane (B1218182), trichloro(18-phenoxyoctadecyl)- to form SAMs as gate dielectrics is a key innovation in the advancement of organic field-effect transistors (OFETs). These SAMs provide an ultra-thin insulating layer, which is crucial for the transistor's operation.

Facilitation of Low-Voltage Operating Transistor Devices

A significant advantage of employing Silane, trichloro(18-phenoxyoctadecyl)- as a SAM gate dielectric is the ability to achieve low-voltage operation in OFETs. Research has demonstrated that a SAM gate dielectric with a thickness of approximately 2.5 nm, formed from this compound, enables transistor operation at voltages below 2 volts. This low-voltage operation is a critical requirement for portable and low-power electronic applications. The ultra-thin nature of the SAM allows for a high capacitance, which in turn enables the transistor to be switched on and off at lower gate voltages.

| Device Parameter | Reported Value/Characteristic |

| Operating Voltage | < 2 V |

| SAM Thickness | ~2.5 nm |

| Potential Charge Carrier Mobility | Up to 4.1 cm²/V·s (with similar SAMs) nih.gov |

Methodologies for Minimizing Gate Leakage Current

Gate leakage current is a critical parameter that can significantly affect the performance and power consumption of a transistor. The formation of a high-integrity, densely packed SAM from Silane, trichloro(18-phenoxyoctadecyl)- is a key methodology for minimizing this leakage. The trichlorosilyl (B107488) headgroup of the molecule forms strong covalent bonds with hydroxylated surfaces, such as silicon dioxide, creating a robust and stable monolayer. The long alkyl chain and the interacting phenoxy end-groups contribute to a high degree of lateral packing, which reduces pinholes and defects in the monolayer. This dense structure acts as an effective insulating barrier, preventing significant current from leaking through the gate dielectric. The quality of the SAM is therefore directly correlated with a low off-current in the transistor, leading to a high on/off ratio, which is a desirable characteristic for switching applications.

Interfacial Modification in Hybrid Electronic Systems

The ability of silane compounds to form robust monolayers on various substrates makes them excellent candidates for interfacial modification in a range of hybrid electronic systems.

Application in Perovskite Solar Cells for Enhanced Performance

While various other trichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS) and phenyltrichlorosilane (B1630512) (PTS), have been investigated as interfacial modifiers in perovskite solar cells to enhance their performance and stability, a thorough review of the current scientific literature does not indicate specific studies on the application of Silane, trichloro(18-phenoxyoctadecyl)- for this purpose. The research in this area is focused on other silane derivatives to passivate defects, improve charge extraction, and enhance the longevity of perovskite solar cells.

Development of Highly Ordered Molecular Architectures for Nanotechnology

The ability of Silane, trichloro(18-phenoxyoctadecyl)- to form dense, well-ordered self-assembled monolayers is fundamental to its application in nanotechnology. The long octadecyl chain promotes strong van der Waals interactions between adjacent molecules, driving the formation of a closely packed, crystalline-like assembly. The terminal phenoxy group introduces unique interfacial properties, influencing the molecular orientation and surface energy of the resulting monolayer.

Research on analogous long-chain trichlorosilanes containing phenoxy groups has demonstrated that these aromatic moieties can be incorporated into self-assembled monolayers without compromising the high level of molecular order and close packing. biu.ac.ilresearcher.life Spectroscopic analysis of such monolayers indicates a well-defined orientation of both the alkyl chains and the terminal aromatic groups. biu.ac.il The presence of the phenoxy group can also affect the wettability and oleophobicity of the surface, properties that are critical for many nanotechnological applications. biu.ac.ilresearcher.life

The formation of these highly structured monolayers is a spontaneous process wherein the trichlorosilyl group reacts with hydroxylated surfaces, such as silicon wafers, glass, or metal oxides, to form stable covalent siloxane bonds. This process results in a robust, chemically tethered organic thin film with a thickness of a single molecule.

Templating Strategies for Controlled Nanostructure Synthesis

The highly ordered nature of Silane, trichloro(18-phenoxyoctadecyl)- self-assembled monolayers makes them excellent templates for the controlled synthesis of nanostructures. The uniform and well-defined surface presented by the phenoxy-terminated monolayer can direct the assembly of other materials at the nanoscale, offering a bottom-up approach to nanofabrication.

The terminal phenoxy groups can influence the nucleation and growth of subsequent layers or nanoparticles. acs.org The aromatic rings of the phenoxy groups can engage in π-π stacking interactions, which can be exploited to direct the assembly of other aromatic molecules or nanoparticles with complementary surface functionalities. This templating effect allows for the creation of patterned surfaces with precise control over the placement and orientation of nanoscale components.

By employing techniques such as nanolithography, specific regions of the Silane, trichloro(18-phenoxyoctadecyl)- SAM can be selectively removed or modified, creating a chemical pattern on the surface. These patterned SAMs can then serve as templates for the selective deposition of a wide range of materials, including metals, semiconductors, and polymers, leading to the fabrication of intricate nanostructures.

Design and Engineering of Bio-interfaces for Biosensing Applications

The functional surface presented by Silane, trichloro(18-phenoxyoctadecyl)- SAMs is particularly advantageous for the design and engineering of bio-interfaces for biosensing applications. The terminal phenoxy group can be further functionalized through various chemical reactions to attach biorecognition elements, such as enzymes, antibodies, or DNA probes.

The ability to create a well-defined and stable monolayer is crucial for the performance of biosensors, as it prevents non-specific binding of other molecules from the sample, thereby reducing background noise and improving the sensor's sensitivity and selectivity. The long alkyl chain of Silane, trichloro(18-phenoxyoctadecyl)- helps to create a densely packed barrier that effectively passivates the underlying substrate.

The phenoxy group itself can participate in specific interactions with biological molecules. For instance, the aromatic nature of the phenoxy group can be leveraged for the immobilization of proteins or other biomolecules through hydrophobic or π-π stacking interactions. Furthermore, the phenoxy group provides a versatile chemical handle for covalent attachment of biomolecules, ensuring their stable and oriented immobilization on the sensor surface. This precise control over the bio-interface is essential for developing highly sensitive and reliable biosensors for a variety of diagnostic and environmental monitoring applications.

Future Research Directions and Emerging Challenges in Functionalized Silane Chemistry

Integration with Flexible and Stretchable Electronic Platforms

A significant future direction for functionalized silanes is their integration into flexible and stretchable electronics. These platforms, essential for wearable sensors, foldable displays, and biomedical implants, demand materials that can withstand mechanical stress without losing functionality. Self-assembled monolayers of functionalized silanes can serve as ultra-thin dielectric layers, surface modifiers to control wettability and adhesion of subsequent layers, or as passivation layers to protect electronic components from environmental factors like moisture.

Key Research Objectives:

Mechanical Resilience: Investigating the performance of phenoxy-terminated silane (B1218182) monolayers under repeated bending, stretching, and twisting cycles.

Interfacial Engineering: Using these SAMs to improve the interface between inorganic semiconductor materials and flexible polymer substrates, enhancing charge transport and device stability.

Dielectric Performance: Characterizing the dielectric properties of these monolayers on flexible substrates to enable the fabrication of low-power transistors and capacitors.

Advanced Computational Modeling of SAM Formation Dynamics and Interfacial Properties

Predictive modeling is crucial for accelerating the discovery and optimization of new functionalized silanes. Advanced computational techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide atomic-level insights that are difficult to obtain experimentally. tandfonline.com For "Silane, trichloro(18-phenoxyoctadecyl)-", modeling could elucidate how the phenoxy group affects the kinetics of SAM formation, the final molecular arrangement, and the resulting electronic properties at the interface.

Areas for Computational Investigation:

Growth Kinetics: Simulating the self-assembly process to understand the influence of solvent, temperature, and substrate on monolayer quality and defect formation.

Interfacial Interactions: Modeling the forces between the silane monolayer, the substrate, and any overlying materials to predict adhesion and electronic coupling.

Property Prediction: Calculating key properties like surface energy, work function, and dielectric constant before undertaking laborious and expensive synthesis and experimentation.

Exploration of Novel Substrate Materials and Complex Hybrid Systems

While silicon dioxide has been the traditional substrate for studying silane SAMs, future applications require compatibility with a wider range of materials. Research is expanding to include the deposition of functionalized silanes on novel substrates such as 2D materials (e.g., graphene, MoS₂), conductive polymers, and metal oxides (e.g., ITO, ZnO). This enables the creation of complex hybrid systems where the properties of both the substrate and the molecular layer are combined for new functionalities. The phenoxy-terminated surface of a "Silane, trichloro(18-phenoxyoctadecyl)-" monolayer could, for example, offer specific π-π stacking interactions with organic semiconductors or graphene.

Development of Sustainable Synthesis and Application Methodologies

The chemical industry is increasingly moving towards greener and more sustainable practices. For functionalized silanes, this involves addressing challenges in both their synthesis and deposition. Traditional synthesis often relies on chlorosilanes, which are sensitive to moisture and produce corrosive hydrochloric acid as a byproduct. Future research is focused on developing "chlorine-free" synthesis routes using alkoxysilanes, which react with alcohols and are more environmentally benign. biu.ac.ilsemanticscholar.org

Furthermore, developing sustainable deposition methods is critical. This includes moving away from solvent-based immersion processes towards techniques like chemical vapor deposition (CVD), which can reduce solvent waste and provide cleaner, more uniform monolayers.

Key Sustainability Goals:

Green Synthesis Routes: Developing catalytic, high-yield synthesis pathways that avoid hazardous reagents and minimize waste products.

Solvent Reduction: Optimizing vapor-phase deposition or exploring benign solvent systems (e.g., supercritical CO₂) for SAM formation.

Lifecycle Analysis: Assessing the environmental impact of functionalized silanes from synthesis to degradation to ensure their long-term viability in commercial products.

Q & A

Q. What precautions are critical when handling Silane, trichloro(18-phenoxyoctadecyl)- in laboratory settings?

- Methodological Answer : Use glove boxes or fume hoods to prevent moisture exposure and HCl release during hydrolysis. and recommend personal protective equipment (PPE) including nitrile gloves, goggles, and acid-resistant aprons. Spill containment protocols should align with OSHA HCS standards, with neutralization using sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.